molecular formula C13H14N2 B8738263 3-(Cyclohex-1-EN-1-YL)-1H-pyrrolo[2,3-B]pyridine

3-(Cyclohex-1-EN-1-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B8738263
M. Wt: 198.26 g/mol
InChI Key: MCTSKAZVCYASEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohex-1-EN-1-YL)-1H-pyrrolo[2,3-B]pyridine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H14N2/c1-2-5-10(6-3-1)12-9-15-13-11(12)7-4-8-14-13/h4-5,7-9H,1-3,6H2,(H,14,15)

InChI Key

MCTSKAZVCYASEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CNC3=C2C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanol (150 mL) was added dropwise to a chilled (0° C.) 1 L flask containing sodium hydride (60% dispersion in mineral oil, 19.3 g, 480 mmol). To the stirred suspension was added 7-azaindole (10.2 g, 86 mmol) in MeOH (100 mL) and cyclohexanone (35 mL, 340 mmol) in MeOH (65 mL). The cloudy solution was refluxed for 24 h, then the solvent was removed under reduced pressure. The oily residue was cooled in an ice bath and 3 N HCl was added with vigorous stirring until the pH=8 (pH paper). The resulting yellow ppt. was collected by filtration, washed with H2O, triturated with tBME/C6H14 (1:1, 50 mL), and dried by toluene azeotrope to give the title compound as a white solid (13.0 g, 76% yield). 1H NMR (400 MHz, CDCl3) δ ppm 1.66-1.78 (m, 2H) 1.78-1.91 (m, 2H) 2.20-2.35 (m, 2H) 2.47 (d, J=1.76 Hz, 2H) 6.28 (d, J=3.78 Hz, 1H) 7.10 (dd, J=8.06, 4.78 Hz, 1H) 7.34 (s, 1H) 8.25 (dd, J=8.06, 1.26 Hz, 1H) 8.33 (dd, J=4.66, 1.39 Hz, 1H) 11.8 (br s, 1H); 13C NMR (100 MHz, CDCl3) δ ppm 22.43, 22.98, 25.65, 27.88, 115.52, 117.31, 118.32, 121.57, 122.16, 129.39, 131.07, 141.99, 149.53.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
76%

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